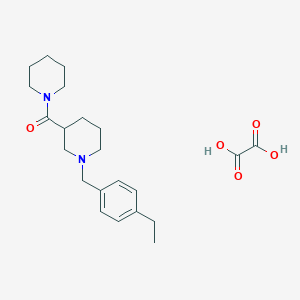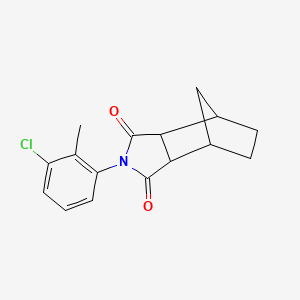
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide is an organic compound that features a chlorophenoxy group and a nitropyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide typically involves the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-nitropyridin-2-amine: This can be prepared by nitration of 2-aminopyridine.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 5-nitropyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-(4-aminophenoxy)-N-(5-nitropyridin-2-yl)acetamide.
Substitution: Various substituted phenoxyacetamides.
Hydrolysis: 4-chlorophenoxyacetic acid and 5-nitropyridin-2-amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(5-nitropyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-(5-aminopyridin-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide is unique due to the presence of both a chlorophenoxy and a nitropyridinyl group, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-9-1-4-11(5-2-9)21-8-13(18)16-12-6-3-10(7-15-12)17(19)20/h1-7H,8H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUYDVFTVQZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B4030880.png)


![{1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4030897.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-nitrobenzamide](/img/structure/B4030901.png)


![6-[(4-CHLORO-2,5-DIMETHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4030925.png)
![3-[[4-(1-Methylpyrazol-4-yl)phenyl]methylamino]propan-1-ol](/img/structure/B4030931.png)

![6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4030947.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-ylmethyl]benzamide](/img/structure/B4030951.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B4030957.png)
